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Overview
Description
Percocet is a prescription medication that combines two active ingredients: oxycodone hydrochloride and acetaminophen. Oxycodone hydrochloride is an opioid analgesic, while acetaminophen is a non-opioid pain reliever. Percocet is primarily used to treat moderate to severe pain and is known for its effectiveness in providing relief when other pain medications are insufficient .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxycodone, one of the active ingredients in Percocet, involves several steps. A novel synthetic route features a palladium-catalyzed direct intramolecular arylation of an aryl bromide, oxidative dearomatization of a dihydrophenanthrenol, formation of a benzylic quaternary carbon by an intramolecular Michael addition of a malonate moiety, and construction of the morphinan skeleton via a Hofmann rearrangement/lactamization cascade .
Industrial Production Methods
Industrial production of Percocet involves the combination of oxycodone hydrochloride and acetaminophen in specific ratios. The process ensures the uniform distribution of both active ingredients in each tablet. The production is carried out under strict quality control measures to ensure the safety and efficacy of the medication .
Chemical Reactions Analysis
Types of Reactions
Oxycodone, the opioid component of Percocet, undergoes several types of chemical reactions, including:
Oxidation: Oxycodone can be oxidized to oxymorphone, a more potent opioid.
Reduction: Reduction reactions can convert oxycodone to noroxycodone.
Substitution: Various substitution reactions can modify the functional groups attached to the oxycodone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxymorphone: Formed through oxidation.
Noroxycodone: Formed through reduction.
Various substituted oxycodone derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Percocet’s components are studied for their unique chemical properties and reactions. Research focuses on developing new synthetic routes and improving the efficiency of existing methods .
Biology
In biology, the effects of oxycodone on cellular processes and its interactions with various biological molecules are of interest. Studies aim to understand the drug’s impact on cellular signaling pathways and receptor binding .
Medicine
In medicine, Percocet is extensively used for pain management. Research explores its efficacy, safety, and potential for abuse. Clinical trials compare Percocet with other pain medications to determine the best treatment options for patients .
Industry
In the pharmaceutical industry, Percocet’s production methods are optimized for large-scale manufacturing. Research focuses on improving the formulation and delivery methods to enhance patient compliance and reduce side effects .
Mechanism of Action
Percocet exerts its effects through the combined action of oxycodone and acetaminophen. Oxycodone binds to opioid receptors in the central nervous system, inhibiting ascending pain pathways and altering the perception of pain. Acetaminophen enhances the pain-relieving effects of oxycodone by inhibiting the synthesis of prostaglandins, which are involved in pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Hydrocodone: Another opioid analgesic often combined with acetaminophen.
Tramadol: A synthetic opioid used for pain relief.
Gabapentin: An anticonvulsant with pain-relieving properties.
Uniqueness
Percocet is unique due to its combination of oxycodone and acetaminophen, providing both opioid and non-opioid pain relief. This combination enhances its effectiveness in treating moderate to severe pain compared to single-agent medications .
Properties
CAS No. |
330988-72-2 |
---|---|
Molecular Formula |
C26H30N2O6 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO4.C8H9NO2/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10)/t13-,16+,17+,18-;/m1./s1 |
InChI Key |
RJEIGSKSSKIIHG-RKXJKUSZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O |
Origin of Product |
United States |
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